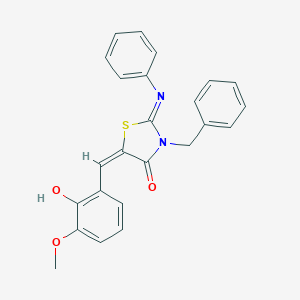
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties.
作用機序
The mechanism of action of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects through various pathways. It has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels. Moreover, it exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress.
Biochemical and Physiological Effects
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. It has been found to reduce the expression of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. The compound also inhibits the activity of key enzymes involved in the production of reactive oxygen species, leading to a decrease in oxidative stress. Furthermore, it has been found to reduce the expression of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels.
実験室実験の利点と制限
The advantages of using 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its low toxicity, high solubility, and stability. The compound is also readily available and can be synthesized using a simple and cost-effective method. However, the limitations of using this compound include its low bioavailability and poor pharmacokinetic properties. Therefore, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy.
将来の方向性
The potential therapeutic applications of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one are vast. Future studies should focus on improving the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Furthermore, the compound's mechanism of action should be further elucidated to understand its biological effects fully. Additionally, more preclinical studies are needed to evaluate the compound's safety and efficacy in vivo. Finally, clinical trials should be conducted to evaluate the compound's therapeutic potential in humans.
Conclusion
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a wide range of biological activities. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The synthesis method of the compound is simple and cost-effective, making it readily available for lab experiments. However, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Overall, 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has significant potential as a therapeutic agent and warrants further investigation.
合成法
The synthesis of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation reaction between 2-aminothiophenol and benzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with 2-hydroxy-3-methoxybenzaldehyde and benzyl chloride to form the final product. The synthesis method has been optimized by various researchers to increase the yield and purity of the compound.
科学的研究の応用
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been found to exhibit cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer. It also possesses antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, it exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C24H20N2O3S |
分子量 |
416.5 g/mol |
IUPAC名 |
(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O3S/c1-29-20-14-8-11-18(22(20)27)15-21-23(28)26(16-17-9-4-2-5-10-17)24(30-21)25-19-12-6-3-7-13-19/h2-15,27H,16H2,1H3/b21-15+,25-24? |
InChIキー |
MLPOEUHNBFYCTM-QGJBXVFPSA-N |
異性体SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-Methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B298491.png)


![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)



![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)